AC260584

描述

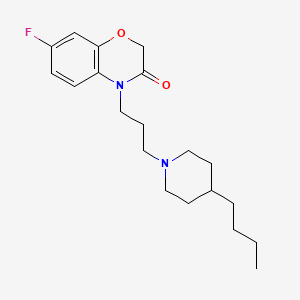

Structure

3D Structure

属性

IUPAC Name |

4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAKMLKESHKOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560083-42-3 | |

| Record name | AC-260584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-260584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AC260584

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor implicated in cognitive function and the pathophysiology of neuropsychiatric disorders. This technical guide delineates the mechanism of action of this compound, summarizing its pharmacological profile, downstream signaling cascades, and functional outcomes observed in preclinical studies. The document provides detailed experimental methodologies for key assays and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: Selective M1 Receptor Agonism

This compound functions as an allosteric agonist at the M1 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction with the allosteric site induces a conformational change in the M1 receptor, leading to its activation. A key characteristic of this compound is its functional selectivity for the M1 subtype over the M2, M3, M4, and M5 muscarinic receptor subtypes.[1][2] This selectivity is crucial as activation of other muscarinic subtypes is associated with a range of undesirable side effects.

Quantitative Pharmacological Profile

The potency of this compound at the human M1 receptor has been determined through various in vitro functional assays, including cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization.[1]

| Receptor Subtype | Assay Type | Parameter | Value | Efficacy (% of Carbachol) |

| M1 | Functional Assays | pEC50 | 7.6 - 7.7 | 90 - 98% |

| M2 | Functional Assays | pEC50 | Data not available | Data not available |

| M3 | Functional Assays | pEC50 | Data not available | Data not available |

| M4 | Functional Assays | pEC50 | Data not available | Data not available |

| M5 | Functional Assays | pEC50 | Data not available | Data not available |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

While specific pEC50 values for M2-M5 receptors are not publicly available, studies consistently report a high degree of functional selectivity for the M1 receptor.[1][2]

Downstream Signaling Pathways

Activation of the M1 receptor by this compound initiates a cascade of intracellular signaling events. The M1 receptor is coupled to the Gq/11 family of G proteins.[3]

Phospholipase C Activation and Second Messenger Generation

Upon activation by this compound, the Gαq subunit of the G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic calcium concentration is a key signaling event that can be measured to quantify M1 receptor activation.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

A significant downstream consequence of M1 receptor activation by this compound is the phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] This activation has been observed in key brain regions associated with cognition, including the hippocampus, prefrontal cortex, and perirhinal cortex.[1] The activation of the ERK1/2 pathway is dependent on M1 receptor engagement, as this effect is absent in M1 knockout mice.[1]

Functional Outcomes in Preclinical Models

The selective activation of M1 receptors by this compound translates into significant functional effects in animal models, primarily related to cognition and neuropsychiatric-like behaviors.

Neurotransmitter Release

In vivo microdialysis studies in rats have demonstrated that this compound administration leads to an increase in the extracellular levels of key neurotransmitters in brain regions critical for cognitive and executive functions.

-

Dopamine (B1211576) Release: Subcutaneous administration of this compound at doses of 3 and 10 mg/kg significantly increases dopamine release in the medial prefrontal cortex and hippocampus.[4]

-

Acetylcholine Release: A higher dose of 10 mg/kg (s.c.) of this compound significantly increases acetylcholine release in the same brain regions.[4]

Pro-cognitive Effects

This compound has been shown to improve cognitive performance in animal models. For instance, it enhances performance in the novel object recognition assay in mice, an effect that is blocked by the muscarinic receptor antagonist pirenzepine, confirming the M1 receptor-mediated mechanism.

Antipsychotic-like Activity

This compound exhibits a behavioral profile consistent with antipsychotic-like efficacy. It has been shown to reduce hyperactivity induced by amphetamine and MK-801, as well as apomorphine-induced climbing in animal models.[5] Notably, unlike typical antipsychotics such as haloperidol, this compound does not induce catalepsy, suggesting a lower risk of extrapyramidal side effects.[5]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium following M1 receptor activation in a recombinant cell line.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin).

-

96-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution in DMSO.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the M1-expressing CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the this compound dilutions into the respective wells.

-

Data Acquisition: Continuously record the fluorescence intensity before and after compound addition. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Analysis: The peak fluorescence response is plotted against the log of the agonist concentration to generate a dose-response curve and calculate the pEC50 value.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for subcutaneous injection.

-

Fraction collector.

-

HPLC system with electrochemical detection for acetylcholine and dopamine analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the medial prefrontal cortex or hippocampus. Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound subcutaneously at the desired doses (e.g., 1, 3, and 10 mg/kg).

-

Sample Collection: Continue to collect dialysate samples for several hours post-injection.

-

Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of acetylcholine and dopamine.

-

Data Expression: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

Conclusion

This compound is a selective M1 muscarinic receptor allosteric agonist with a well-defined mechanism of action. Its ability to potently activate the M1 receptor leads to the modulation of key signaling pathways, such as ERK1/2 phosphorylation, and an increase in the release of pro-cognitive neurotransmitters in relevant brain regions. These molecular and cellular effects underpin its observed pro-cognitive and antipsychotic-like properties in preclinical models. The high selectivity for the M1 receptor subtype suggests a favorable therapeutic window, potentially avoiding the side effects associated with non-selective muscarinic agonists. This comprehensive profile makes this compound a significant lead compound and a valuable research tool for elucidating the therapeutic potential of M1 receptor agonism in cognitive and psychiatric disorders.

References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]

AC260584: An In-Depth Technical Guide to M1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, with a focus on its remarkable selectivity for the M1 receptor subtype. This document summarizes key quantitative data, details the experimental protocols used to characterize this molecule, and provides visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on M1 receptor-targeted therapeutics for neurological and psychiatric disorders.

Introduction

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in cognitive processes such as learning and memory. As such, the M1 receptor has emerged as a promising therapeutic target for the treatment of cognitive impairments associated with Alzheimer's disease and schizophrenia.[1] The development of M1-selective agonists has been a significant challenge due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5). This compound represents a significant advancement in this field, demonstrating potent and efficacious agonism at the M1 receptor with a high degree of functional selectivity over the other muscarinic receptor subtypes.[1] This document provides an in-depth analysis of the data supporting the M1 receptor selectivity of this compound.

Quantitative Pharmacological Data

Table 1: Functional Potency and Efficacy of this compound at the Human M1 Muscarinic Receptor

| Parameter | Value | Assay Type | Reference |

| pEC50 | 7.6 - 7.7 | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [1] |

| Efficacy | 90-98% (of carbachol) | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [1] |

This compound demonstrates potent agonism at the M1 receptor, with a pEC50 in the mid-nanomolar range, and acts as a nearly full agonist.[1]

Table 2: Functional Selectivity of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Activity | Reference |

| M1 | Potent Agonist | [1] |

| M2 | No significant agonist activity | [1] |

| M3 | No significant agonist activity | [1] |

| M4 | No significant agonist activity | [1] |

| M5 | No significant agonist activity | [1] |

In functional assays, this compound displays a high degree of selectivity for the M1 receptor, with minimal to no agonistic activity at the M2, M3, M4, and M5 receptor subtypes.[1] The precise fold-selectivity has not been quantitatively reported in the reviewed literature.

Signaling Pathways

This compound activates the M1 receptor, which primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, M1 receptor activation by this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling pathway involved in neuronal plasticity and survival.[1]

Caption: M1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the M1 receptor selectivity of this compound.

Radioligand Binding Assays

While specific binding data for this compound is not extensively published, a general protocol for competitive radioligand binding assays to determine the affinity of a test compound for muscarinic receptors is provided below.

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of this compound.

-

Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Protocol:

-

Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are seeded into 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.

-

Compound Addition: A baseline fluorescence reading is taken, after which varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The maximum change in fluorescence is determined for each concentration of this compound. A dose-response curve is generated to calculate the EC50 (potency) and Emax (efficacy) values.

This assay measures the activation of G proteins coupled to the muscarinic receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells expressing individual human muscarinic receptor subtypes.

-

Assay Reaction: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for G protein activation.

This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of M1 receptor activation.

Protocol:

-

Cell Culture and Stimulation: CHO cells expressing the M1 receptor are serum-starved and then stimulated with varying concentrations of this compound for a specific time period.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate.

-

Quantification: The intensity of the bands corresponding to p-ERK and total ERK is quantified. The ratio of p-ERK to total ERK is calculated to determine the level of ERK1/2 phosphorylation.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 for ERK1/2 phosphorylation.

This assay measures the accumulation of inositol phosphates, a direct product of PLC activation.

Protocol:

-

Cell Labeling: CHO cells expressing the M1 receptor are labeled with [³H]-myo-inositol.

-

Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

-

Separation: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted fractions is measured by scintillation counting.

-

Data Analysis: The total accumulation of [³H]-inositol phosphates is determined, and dose-response curves are generated to calculate the EC50.

Conclusion

This compound is a highly potent and efficacious M1 muscarinic receptor agonist with pronounced functional selectivity over other muscarinic receptor subtypes. The data from a variety of in vitro functional assays consistently demonstrate its preferential activation of the M1 receptor, leading to the initiation of downstream signaling cascades, including calcium mobilization and ERK1/2 phosphorylation. This robust M1 selectivity profile makes this compound a valuable pharmacological tool for investigating the physiological roles of the M1 receptor and a promising lead compound for the development of novel therapeutics for cognitive disorders. Further studies to fully elucidate its binding affinity profile across all muscarinic subtypes would provide a more complete understanding of its selectivity.

References

An In-depth Technical Guide on the Core Downstream Signaling Pathways of AC260584

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor implicated in cognitive function. This document provides a comprehensive overview of the core downstream signaling pathways activated by this compound. As a biased agonist, this compound preferentially activates Gαq-mediated signaling cascades while avoiding the recruitment of β-arrestin. This selective activation leads to the hydrolysis of phosphatidylinositol, subsequent mobilization of intracellular calcium, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This technical guide details the quantitative pharmacology of this compound, provides in-depth experimental protocols for key assays, and visualizes the intricate signaling networks involved.

Introduction

The M1 muscarinic acetylcholine receptor is a prime therapeutic target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia.[1] Orthosteric agonists, however, have been hampered by a lack of subtype selectivity, leading to undesirable side effects. Allosteric modulators like this compound offer a promising alternative by binding to a topographically distinct site on the receptor, thereby achieving greater selectivity.[2] this compound exhibits potent and efficacious agonism at the M1 receptor, initiating a cascade of intracellular events that are believed to underlie its pro-cognitive effects.[1][3] Understanding the nuances of these downstream signaling pathways is critical for the development of next-generation M1-selective therapeutics.

Quantitative Pharmacology of this compound

This compound demonstrates robust activity in a variety of in vitro functional assays. The following tables summarize the quantitative data on its potency and efficacy in activating key downstream signaling events in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR.

Table 1: In Vitro Functional Activity of this compound at the Human M1 mAChR

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CHO-hM1 | pEC50 | 7.6 - 7.7 | [1][3] |

| Efficacy (% of Carbachol) | 90 - 98% | [1][3] | ||

| Phosphatidylinositol Hydrolysis | CHO-hM1 | pEC50 | 7.6 - 7.7 | [1] |

| Efficacy (% of Carbachol) | 90 - 98% | [1] | ||

| ERK1/2 Phosphorylation | CHO-hM1 | pEC50 | Not explicitly stated | [4] |

| Efficacy | Partial agonist activity | [4] | ||

| β-Arrestin Recruitment | CHO-hM1 PathHunter | Efficacy | Little to no effect | [4][5] |

Core Downstream Signaling Pathways

This compound initiates a well-defined signaling cascade upon binding to the M1 mAChR. The primary pathway involves the activation of the Gαq subunit of the heterotrimeric G protein.

Gαq-Mediated Phospholipase C Activation

Activation of the M1 mAChR by this compound leads to a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

Ras-Raf-MEK-ERK1/2 Signaling Cascade

The activation of the Ras-Raf-MEK-ERK1/2 pathway by Gq-coupled receptors is a complex process that can involve PKC. Activated PKC can, through a series of intermediates, lead to the activation of the small GTPase Ras. Ras, in turn, activates Raf kinases, which then phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates ERK1/2 at threonine and tyrosine residues within the activation loop, leading to their full activation.[6] Activated ERK1/2 can then translocate to the nucleus to regulate gene expression or phosphorylate various cytoplasmic substrates, ultimately influencing cellular processes like proliferation, differentiation, and survival.

Biased Agonism: Lack of β-Arrestin Recruitment

A key feature of this compound is its biased agonism. While robustly activating Gαq-mediated signaling, it does not significantly promote the recruitment of β-arrestin to the M1 receptor.[4][5] This is a desirable property as β-arrestin recruitment is often associated with receptor desensitization and internalization, as well as the activation of distinct signaling pathways that may contribute to adverse effects.

Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This protocol describes a homogenous, fluorescence-based assay to measure intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).

-

Cell Culture:

-

CHO cells stably expressing the human M1 mAChR are seeded into 96-well, black-walled, clear-bottom plates at a density of 50,000 cells/well.

-

Cells are cultured overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) from a FLIPR Calcium Assay Kit for 1 hour at 37°C. These kits typically contain a masking dye to reduce extracellular fluorescence.

-

-

Compound Addition and Measurement:

-

The plate is placed in a FLIPR instrument.

-

A baseline fluorescence reading is taken before the addition of this compound.

-

This compound, at various concentrations, is added to the wells, and the fluorescence intensity is measured in real-time.

-

-

Data Analysis:

-

The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated.

-

Dose-response curves are generated to determine the pEC50 value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 in response to this compound stimulation via Western blotting.

-

Cell Culture and Treatment:

-

CHO-hM1 cells are grown to 80-90% confluency in 6-well plates.

-

Cells are serum-starved for at least 4 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).[7]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis:

-

The bands corresponding to phosphorylated ERK1/2 are quantified using densitometry.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[8]

-

β-Arrestin Recruitment Assay (PathHunter)

This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to the M1 receptor using the DiscoverX PathHunter platform.

-

Cell Culture:

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound and incubated for 90 minutes at 37°C.[4]

-

-

Detection:

-

The PathHunter detection reagent, containing a substrate for the complemented β-galactosidase enzyme, is added to each well.

-

The plate is incubated at room temperature for 60 minutes.

-

-

Measurement:

-

Chemiluminescence is measured using a plate reader.

-

-

Data Analysis:

-

An increase in the chemiluminescent signal indicates the recruitment of β-arrestin to the M1 receptor.

-

The results are typically expressed as a percentage of the response to a known β-arrestin-recruiting agonist.

-

Visualizing the Signaling Network

The following diagrams, generated using the DOT language, illustrate the core downstream signaling pathway of this compound and a typical experimental workflow.

Caption: this compound Gαq-mediated signaling pathway.

Caption: General experimental workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its distinct downstream signaling profile, characterized by potent Gαq activation and a lack of β-arrestin recruitment, highlights the potential of biased agonism in designing therapeutics with improved efficacy and safety profiles. The detailed understanding of its signaling pathways and the availability of robust in vitro assays are crucial for the continued exploration of this compound and similar compounds in the pursuit of novel treatments for cognitive disorders.

References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR β-Arrestin Product Solutions [discoverx.com]

- 10. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to AC260584-Mediated ERK1/2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of AC260584, focusing on its role in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development.

Introduction to this compound

This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a key regulator of neuronal function in the central nervous system, the M1 receptor is a significant target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has demonstrated pro-cognitive effects in animal models, which are attributed to its M1 receptor agonism.[1] A critical downstream signaling event following M1 receptor activation is the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Quantitative Data on this compound Activity

| Assay Type | Parameter | Value | Species/Cell Line | Reference |

| Phosphatidylinositol Hydrolysis | pEC50 | 7.6 - 7.7 | CHO cells expressing human M1 receptor | [1] |

| Calcium Mobilization | pEC50 | 7.6 - 7.7 | CHO cells expressing human M1 receptor | [1] |

| General M1 Receptor Agonism | Efficacy | 90-98% of carbachol | CHO cells expressing human M1 receptor | [1] |

| In Vivo ERK1/2 Phosphorylation | Effect | Activation | Rodent Hippocampus, Prefrontal Cortex, Perirhinal Cortex | [1][2] |

Signaling Pathway of this compound-Mediated ERK1/2 Phosphorylation

This compound exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor. This binding event stabilizes an active conformation of the receptor, leading to the activation of downstream signaling cascades. The primary pathway leading to ERK1/2 phosphorylation involves the activation of Gq/11 proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates Protein Kinase C (PKC), which then initiates a phosphorylation cascade through Raf, MEK1/2, and ultimately ERK1/2.

Experimental Protocols

While the precise experimental protocol for this compound-induced ERK1/2 phosphorylation is not publicly detailed, a representative Western Blot protocol for assessing ERK1/2 phosphorylation following M1 receptor agonist stimulation is provided below. This protocol is based on established methodologies for similar assays.

Western Blot Protocol for p-ERK1/2 Detection

Objective: To quantify the levels of phosphorylated ERK1/2 in a cell line expressing the M1 receptor following treatment with this compound.

Materials:

-

Cell line expressing human M1 receptor (e.g., CHO-M1 or HEK293-M1 cells)

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

This compound

-

PMA (Phorbol 12-myristate 13-acetate) as a positive control

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate M1 receptor-expressing cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control (e.g., PMA).

-

-

Cell Lysis and Protein Quantification:

-

Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing for Total ERK1/2:

-

Strip the membrane of the phospho-ERK1/2 antibodies using a stripping buffer.

-

Wash and block the membrane again.

-

Incubate the membrane with the primary antibody against total ERK1/2.

-

Repeat the secondary antibody incubation and detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for investigating M1 muscarinic receptor signaling and its role in cognitive function. Its ability to induce ERK1/2 phosphorylation underscores its potential as a modulator of synaptic plasticity and neuronal survival. The provided information and protocols offer a foundational guide for researchers to design and execute experiments aimed at further elucidating the molecular mechanisms of this compound and other M1 receptor agonists. Further studies are warranted to determine the precise quantitative relationship between this compound concentration and ERK1/2 phosphorylation to fully characterize its pharmacological profile.

References

AC260584: A Technical Guide to its Mechanism of Action and Impact on Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] This compound has garnered significant interest in the field of neuroscience and drug development due to its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease and schizophrenia.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its effects on acetylcholine release, its mechanism of action, and the experimental protocols used to characterize its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, efficacy, and neurochemical effects of this compound.

| Parameter | Value | Assay Type | Reference |

| pEC50 | 7.6 - 7.7 | In vitro cell-based assays (cell proliferation, phosphatidylinositol hydrolysis, calcium mobilization) | [1][3] |

| Efficacy | 90-98% of carbachol | In vitro cell-based assays (cell proliferation, phosphatidylinositol hydrolysis, calcium mobilization) | [1][3] |

Table 1: In Vitro Potency and Efficacy of this compound at the M1 Muscarinic Receptor.

| Dose (s.c.) | Brain Region | Effect on Acetylcholine Release | Effect on Dopamine (B1211576) Release | Reference |

| 1 mg/kg | Medial Prefrontal Cortex & Hippocampus | No significant increase | No significant increase | [2] |

| 3 mg/kg | Medial Prefrontal Cortex & Hippocampus | Not reported | Significant increase | [1][2] |

| 10 mg/kg | Medial Prefrontal Cortex & Hippocampus | Significant increase | Significant increase | [1][2] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Release in Rats.

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric agonist at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction with the allosteric site induces a conformational change in the M1 receptor, leading to its activation and the initiation of downstream signaling cascades.

A key signaling pathway activated by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in brain regions rich in M1 receptors, such as the hippocampus and prefrontal cortex.[1][3] This activation is dependent on the M1 receptor, as it is not observed in M1 knockout mice.[1] The activation of the M1 receptor by this compound ultimately leads to an increase in the release of acetylcholine and dopamine in these cognitive centers of the brain.[1][2] The increase in acetylcholine release is attenuated by the M1 receptor antagonist telenzepine, further confirming the M1-mediated mechanism.[2]

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological and neurochemical techniques.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is designed to measure extracellular levels of acetylcholine and dopamine in the brains of freely moving rats following the administration of this compound.

1. Animal Preparation:

-

Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the medial prefrontal cortex or hippocampus.

-

Animals are allowed to recover for at least 7 days post-surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a preservation solution.

-

After a stable baseline is established, animals are administered this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle.

-

Dialysate collection continues for a set period post-injection.

3. Neurochemical Analysis:

-

Acetylcholine and dopamine levels in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

The data is typically expressed as a percentage of the baseline neurotransmitter levels.

Figure 2: Experimental workflow for in vivo microdialysis.

In Vitro Functional Assays

These assays are used to determine the potency and efficacy of this compound at the M1 receptor in a controlled cellular environment.

1. Cell Culture:

-

A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) is used.

-

Cells are maintained in appropriate culture medium and conditions.

2. Calcium Mobilization Assay:

-

Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations, and the change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.

-

The EC50 value is calculated from the concentration-response curve.

3. Phosphatidylinositol (PI) Hydrolysis Assay:

-

Cells are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Cells are then stimulated with different concentrations of this compound in the presence of LiCl (to inhibit inositol (B14025) monophosphatase).

-

The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

4. ERK1/2 Phosphorylation Assay:

-

Cells are serum-starved to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with various concentrations of this compound for a specific time.

-

Cell lysates are prepared, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting or a plate-based immunoassay (e.g., ELISA).

Figure 3: Logical relationship of in vitro functional assays.

Conclusion

This compound is a selective M1 muscarinic allosteric agonist that demonstrates potent and efficacious activity in preclinical models. Its ability to enhance acetylcholine and dopamine release in key brain regions highlights its potential as a pro-cognitive agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel M1 receptor modulators. Further research into the long-term effects and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic M1 receptor agonists: can they improve cognitive performance? [ouci.dntb.gov.ua]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

AC260584: A Technical Whitepaper on its Therapeutic Potential for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for novel therapeutic strategies. The cholinergic hypothesis has long been a cornerstone of AD research, and recent efforts have focused on the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) as a promising therapeutic target. This whitepaper provides an in-depth technical overview of AC260584, a selective M1 muscarinic receptor allosteric agonist, and its therapeutic potential in the context of Alzheimer's disease. We consolidate preclinical data on its mechanism of action, efficacy in cellular and animal models, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating next-generation therapies for neurodegenerative disorders.

Introduction

The progressive cognitive decline in Alzheimer's disease is closely linked to the degeneration of cholinergic neurons and a subsequent reduction in acetylcholine-mediated neurotransmission. While acetylcholinesterase inhibitors have offered symptomatic relief, their efficacy is limited and does not address the underlying disease pathology. The M1 muscarinic acetylcholine receptor, highly expressed in brain regions critical for memory and learning such as the hippocampus and cortex, represents a key target for therapeutic intervention. Activation of the M1 receptor has been shown to not only enhance cognitive function but also to modulate the processing of amyloid precursor protein (APP), a central element in the pathogenesis of Alzheimer's disease.

This compound has emerged as a compound of interest due to its selective allosteric agonism at the M1 receptor. This property offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective orthosteric agonists. This whitepaper will detail the preclinical evidence supporting the therapeutic potential of this compound for Alzheimer's disease.

Mechanism of Action

This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction modulates the receptor's response to acetylcholine, and in the case of an allosteric agonist like this compound, can directly activate the receptor. This selectivity for the M1 receptor subtype over M2-M5 is a key characteristic, potentially minimizing the peripheral side effects associated with non-selective muscarinic agonists.[1]

Upon binding to the M1 receptor, this compound initiates a cascade of intracellular signaling events. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC).

A significant downstream effect of M1 receptor activation by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in key brain regions like the hippocampus and prefrontal cortex.[1] This signaling pathway is crucial for synaptic plasticity and memory formation.

Furthermore, M1 receptor activation is linked to the non-amyloidogenic processing of amyloid precursor protein (APP). This occurs through the stimulation of α-secretase (predominantly ADAM17), which cleaves APP within the amyloid-β (Aβ) domain, thereby precluding the formation of neurotoxic Aβ peptides.

Preclinical Efficacy

The therapeutic potential of this compound for Alzheimer's disease is supported by a body of preclinical evidence from both in vitro and in vivo studies.

In Vitro Studies

In vitro cell-based assays have demonstrated that this compound is a potent and efficacious M1 receptor agonist.[1]

| Parameter | Value | Assay |

| pEC50 | 7.6 - 7.7 | Cell proliferation, Phosphatidylinositol hydrolysis, Calcium mobilization |

| Efficacy | 90-98% of carbachol (B1668302) | Cell proliferation, Phosphatidylinositol hydrolysis, Calcium mobilization |

These studies highlight the ability of this compound to robustly activate the M1 receptor at nanomolar concentrations.

In Vivo Studies

Preclinical studies in rodent models have provided evidence for the pro-cognitive and neurochemical effects of this compound.

Cognitive Enhancement:

-

Novel Object Recognition Test: this compound has been shown to improve cognitive performance in the novel object recognition assay in mice.[1] This test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory. The pro-cognitive effects of this compound in this paradigm were blocked by the muscarinic receptor antagonist pirenzepine, confirming the M1 receptor-mediated mechanism.[1]

-

Morris Water Maze: this compound enhanced performance in the Morris water maze, a test of spatial memory, during a probe test after six days of training.[2]

Neurochemical Effects:

-

Microdialysis studies in freely moving rats demonstrated that this compound significantly increases the release of acetylcholine and dopamine (B1211576) in the medial prefrontal cortex and hippocampus.[3] These brain regions are crucial for cognitive function and are affected in Alzheimer's disease.

| Dosage (s.c.) | Effect on Dopamine Release (mPFC & Hippocampus) | Effect on Acetylcholine Release (mPFC & Hippocampus) |

| 1 mg/kg | No significant increase | No significant increase |

| 3 mg/kg | Significant increase | Not reported |

| 10 mg/kg | Significant increase | Significant increase |

The increase in acetylcholine release at 10 mg/kg was attenuated by the M1 receptor antagonist telenzepine.[3]

Experimental Protocols

In Vitro Assays

-

Cell Lines: CHO cells expressing human M1-M5 receptors.

-

Assays:

-

Calcium Mobilization: Measured using a fluorescent calcium indicator.

-

Phosphatidylinositol Hydrolysis: Assessed by measuring the accumulation of radiolabeled inositol phosphates.

-

Cell Proliferation: Determined by measuring DNA synthesis or cell viability.

-

-

Data Analysis: pEC50 and maximal efficacy relative to the full agonist carbachol were calculated.

In Vivo Studies

-

Animal Models: Male C57BL/6 mice for cognitive tests and male Sprague-Dawley rats for microdialysis.

-

Drug Administration: this compound was administered subcutaneously (s.c.) or orally.

-

Novel Object Recognition:

-

Habituation: Mice are habituated to the testing arena.

-

Training: Mice are exposed to two identical objects.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

-

-

Morris Water Maze:

-

Acquisition Training: Mice are trained to find a hidden platform in a circular pool of water using distal cues.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

-

Microdialysis:

-

Probe Implantation: Microdialysis probes are surgically implanted into the medial prefrontal cortex or hippocampus of anesthetized rats.

-

Sample Collection: After a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals.

-

Neurotransmitter Analysis: Acetylcholine and dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Escape latency: Significance and symbolism [wisdomlib.org]

- 3. M1 and M3 Muscarinic Receptors Control Physiological Processing of Cellular Prion by Modulating ADAM17 Phosphorylation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

AC260584: A Novel Muscarinic Agonist with Pro-Cognitive Potential

An In-Depth Technical Guide on the Preclinical Efficacy of AC260584 in Murine Models

This whitepaper provides a comprehensive technical overview of the pro-cognitive effects of this compound, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies in mice, provide detailed experimental protocols for the behavioral assays used to assess its efficacy, and visualize the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Core Mechanism of Action

This compound is an orally bioavailable, selective allosteric agonist of the M1 muscarinic receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a different site on the receptor, offering greater subtype selectivity. This compound demonstrates functional selectivity for the M1 receptor over M2, M3, M4, and M5 subtypes.[1] This selectivity is a significant advantage, as activation of other muscarinic receptor subtypes is often associated with undesirable side effects.[2] The pro-cognitive effects of this compound are attributed to its ability to potentiate signaling in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.

| In Vitro Efficacy of this compound | |

| Parameter | Value |

| M1 Receptor Agonist Potency (pEC50) | 7.6-7.7 |

| M1 Receptor Efficacy (% of carbachol) | 90-98% |

Table 1: In vitro potency and efficacy of this compound at the M1 muscarinic receptor, as determined by cell-based assays measuring cell proliferation, phosphatidylinositol hydrolysis, or calcium mobilization.[1]

| In Vivo Pro-Cognitive Effects of this compound in Mice | |

| Behavioral Assay | Key Findings |

| Novel Object Recognition | Improved cognitive performance. |

| Morris Water Maze | Enhanced performance during a probe test after 6 days of training. |

Table 2: Summary of the pro-cognitive effects of this compound observed in standard behavioral paradigms in mice.[1][4]

| Neurochemical and Signaling Effects of this compound in Rodents | |

| Effect | Brain Region(s) |

| Increased Acetylcholine Release | Medial Prefrontal Cortex, Hippocampus |

| Increased Dopamine (B1211576) Release | Medial Prefrontal Cortex, Hippocampus |

| Activated ERK1/2 Phosphorylation | Hippocampus, Prefrontal Cortex, Perirhinal Cortex |

Table 3: Neurochemical and intracellular signaling changes induced by this compound administration in rodents. The activation of ERK1/2 was shown to be dependent on M1 receptor activation.[1][3]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the pro-cognitive effects of this compound are provided below.

Novel Object Recognition (NOR) Test

The Novel Object Recognition test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.

Apparatus:

-

An open-field arena, typically square (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning. The arena should be situated in a room with consistent, diffuse lighting to minimize shadows.

Procedure:

-

Habituation: Mice are individually placed in the empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.

-

Training/Sample Phase: On the training day, two identical objects are placed in the arena at a fixed distance from each other. Each mouse is placed in the arena and allowed to freely explore the objects for a predetermined duration (e.g., 5-10 minutes).

-

Inter-Trial Interval (ITI): Following the training phase, the mouse is returned to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

-

Test/Choice Phase: During the test phase, one of the familiar objects is replaced with a novel object of similar size but different shape and texture. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.

Data Analysis:

-

A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index indicates better memory.

Morris Water Maze (MWM)

The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory. It requires the animal to learn the location of a hidden platform in a circular pool of water, using distal visual cues.

Apparatus:

-

A large circular tank (e.g., 120-150 cm in diameter) filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint).

-

A small escape platform submerged just below the water's surface.

-

Various extra-maze visual cues are placed around the room to serve as spatial references.

Procedure:

-

Acquisition Training: Mice undergo a series of training trials over several consecutive days (e.g., 4 trials per day for 5-6 days). For each trial, the mouse is placed into the pool from one of four quasi-random start positions. The mouse is allowed to swim and search for the hidden platform for a maximum time (e.g., 60-90 seconds). If the mouse finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the time limit, it is gently guided to it.

-

Probe Trial: 24 hours after the final training session, a probe trial is conducted to assess memory retention. The platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

Data Analysis:

-

Acquisition: The primary measures are escape latency (time to find the platform) and path length to the platform across training days. A decrease in these measures indicates learning.

-

Probe Trial: The key metrics are the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. A significant preference for the target quadrant indicates robust spatial memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general experimental workflows.

Conclusion

This compound has demonstrated significant potential as a pro-cognitive agent in preclinical murine models. Its selective M1 muscarinic receptor agonism, coupled with its oral bioavailability, positions it as a promising lead compound for the development of novel therapeutics for cognitive impairments associated with disorders such as Alzheimer's disease and schizophrenia.[1] Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

References

- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antipsychotic Potential of AC260584: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC260584, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor agonist, has emerged as a promising investigational compound with significant antipsychotic-like and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the preclinical data supporting the antipsychotic profile of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed resource encompassing its pharmacological characteristics, efficacy in established animal models of psychosis, and the underlying neurochemical mechanisms. This document summarizes key quantitative data in structured tables, delineates detailed experimental protocols for pivotal studies, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor, they often have limited efficacy against cognitive deficits and are associated with significant side effects, including extrapyramidal symptoms (EPS).[1] The muscarinic acetylcholine system, particularly the M1 receptor subtype, has garnered significant attention as a novel therapeutic target.[2][3] M1 receptors are highly expressed in brain regions critical for cognition and are implicated in the modulation of dopaminergic and glutamatergic neurotransmission, pathways known to be dysregulated in schizophrenia.[1][4]

This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[2][5]oxazin-3-one) is a novel, orally bioavailable allosteric agonist with high selectivity for the M1 muscarinic receptor.[5][6] Preclinical studies have demonstrated its potential to ameliorate psychosis-like behaviors and enhance cognitive function without inducing the catalepsy characteristic of typical antipsychotics, suggesting a more favorable side-effect profile.[5] This guide synthesizes the available preclinical evidence on the antipsychotic-like activity of this compound.

Pharmacological Profile

Receptor Binding and Functional Activity

This compound exhibits high potency and functional selectivity as an agonist at the human M1 muscarinic receptor. In vitro studies have consistently demonstrated its robust agonistic activity with significant separation from other muscarinic receptor subtypes.[5][6]

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| pEC₅₀ | M1 | 7.6 - 7.7 | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [5] |

| Efficacy | M1 | 90-98% of carbachol | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [5] |

| Functional Selectivity | M2, M3, M4, M5 | Selective for M1 | GTPγS Binding / Various functional assays | [5][6] |

Table 1: In Vitro Pharmacological Profile of this compound

Preclinical Models of Antipsychotic-like Activity

The antipsychotic potential of this compound has been evaluated in several well-established rodent models that mimic the positive symptoms of schizophrenia.

Amphetamine-Induced Hyperactivity

This model assesses the ability of a compound to counteract the excessive locomotor activity induced by the psychostimulant amphetamine, which enhances dopamine release. This compound has been shown to dose-dependently reduce amphetamine-induced hyperactivity, a predictive indicator of antipsychotic efficacy.[5]

MK-801-Induced Hyperactivity

MK-801, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state that is considered a valuable model for the positive and cognitive symptoms of schizophrenia. This compound effectively attenuates the hyperactivity induced by MK-801, suggesting its potential to modulate glutamate-related psychopathology.[5]

Apomorphine-Induced Climbing

Apomorphine (B128758), a direct dopamine receptor agonist, induces a characteristic climbing behavior in mice, which is sensitive to antagonism by antipsychotic drugs.[7][8][9] this compound has been demonstrated to inhibit apomorphine-induced climbing, further supporting its antipsychotic-like profile.[5]

Cognitive Enhancement

A significant advantage of targeting the M1 receptor is the potential for cognitive enhancement, a domain poorly addressed by current antipsychotics.

Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory, functions heavily dependent on the hippocampus.[10][11] In this paradigm, this compound has been shown to enhance performance, indicating its potential to improve cognitive deficits associated with schizophrenia.[5]

Neurochemical Effects

Acetylcholine and Dopamine Release

In vivo microdialysis studies in rats have revealed that this compound modulates the release of key neurotransmitters in brain regions implicated in psychosis and cognition.

| Brain Region | Neurotransmitter | Effect of this compound (Dose) | Reference |

| Medial Prefrontal Cortex | Acetylcholine | Significant increase (10 mg/kg, s.c.) | [12] |

| Medial Prefrontal Cortex | Dopamine | Significant increase (3 and 10 mg/kg, s.c.) | [12] |

| Hippocampus | Acetylcholine | Significant increase (10 mg/kg, s.c.) | [12] |

| Hippocampus | Dopamine | Significant increase (3 and 10 mg/kg, s.c.) | [12] |

Table 2: Effects of this compound on Neurotransmitter Release

Safety Profile

A crucial aspect of the preclinical profile of this compound is its improved safety and tolerability compared to conventional antipsychotics.

Catalepsy Assessment

Catalepsy, a state of motor immobility, is a common preclinical measure predictive of extrapyramidal side effects in humans. In contrast to the typical antipsychotic haloperidol, this compound does not induce catalepsy in rodents, suggesting a lower liability for motor side effects.[5]

Experimental Protocols

In Vitro Functional Assays

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

-

Assays:

-

Calcium Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured, followed by the addition of this compound at various concentrations. The change in fluorescence, indicative of intracellular calcium release, is monitored using a fluorometric imaging plate reader.

-

Phosphatidylinositol (PI) Hydrolysis: Cells are labeled with [³H]myo-inositol. Following incubation with this compound, the accumulation of [³H]inositol phosphates is measured by scintillation counting as an index of Gq/11 pathway activation.

-

GTPγS Binding: Membranes prepared from receptor-expressing cells are incubated with [³⁵S]GTPγS in the presence of varying concentrations of this compound. The amount of bound [³⁵S]GTPγS, reflecting G-protein activation, is determined by filtration and scintillation counting.[5]

-

Animal Models

-

Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[13][14][15][16][17] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound is typically administered subcutaneously (s.c.) or orally (p.o.).

-

Animals are habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).

-

This compound or vehicle is administered at a specified time before the psychostimulant challenge.

-

Amphetamine (e.g., 2.0-4.0 mg/kg, i.p.) is administered.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-120 minutes).[13][16][17]

-

The protocol is similar to the amphetamine-induced hyperactivity model.

-

MK-801 (e.g., 0.1-0.5 mg/kg, i.p.) is used as the psychotomimetic agent.[18][19][20][21]

-

Locomotor activity is recorded following MK-801 administration.

-

Mice are placed individually in wire mesh cages.

-

This compound or vehicle is administered prior to the apomorphine challenge.

-

Apomorphine (e.g., 1.0-3.0 mg/kg, s.c.) is administered.[7][8][9][22][23]

-

The duration of climbing behavior (all four paws on the cage wall) is scored by a trained observer, typically for 20-30 minutes.[7][22]

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. The room contains various distal visual cues.[10][11][24][25][26]

-

Training: Animals undergo several days of training, consisting of multiple trials per day, to learn the location of the hidden platform from different starting positions.

-

Drug Administration: this compound or vehicle is administered before each training session.

-

Probe Trial: After training, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.[5]

In Vivo Microdialysis

-

Surgery: Guide cannulae are stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, hippocampus) of anesthetized rats.[27][28][29][30]

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurochemical Analysis: The concentrations of acetylcholine and dopamine in the dialysates are quantified using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).[12]

Catalepsy Bar Test

-

Apparatus: A horizontal bar is placed at a specific height (e.g., 9-12 cm) above a flat surface.[31][32][33][34][35]

-

Procedure: The forepaws of the rat are gently placed on the bar, with the hind paws remaining on the surface.

-

Measurement: The latency to remove both forepaws from the bar is recorded. A cutoff time (e.g., 180 seconds) is typically used.[31][32]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are initiated by its agonistic action at the M1 muscarinic receptor, which is coupled to the Gq/11 G-protein. Activation of this pathway leads to a cascade of downstream signaling events that are believed to contribute to its antipsychotic and pro-cognitive effects.

Conclusion